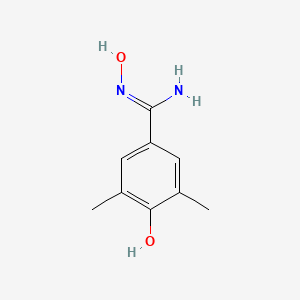

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide

Description

Properties

IUPAC Name |

N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSHQFVAOQWNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antioxidant properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carboximidamide group play crucial roles in these interactions, leading to various biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s closest analogs differ in substituent types or positions:

Key Observations :

- Polarity : The target compound’s hydroxyl groups enhance hydrophilicity compared to methoxy-substituted analogs (e.g., ) .

- Reactivity : The carboximidamide group may exhibit nucleophilic behavior distinct from esters () or carboxylic acids () .

Spectroscopic Comparisons

NMR chemical shifts highlight structural variations (Table II, ):

Notes:

Biological Activity

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features two hydroxyl groups and an imidamide functional group, contributing to its chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it could act as an inhibitor of xanthine oxidase (XO), similar to other catechol derivatives that exhibit mixed-type inhibition .

- Anticancer Properties : Some studies indicate that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines. Further investigation into the specific pathways affected by this compound is warranted.

Table 1: Summary of Biological Activities

Case Study: Xanthine Oxidase Inhibition

A study conducted on structurally related compounds revealed that this compound could potentially inhibit xanthine oxidase activity. The investigation involved measuring the IC50 values and determining the kinetic parameters of inhibition. The results indicated that this compound could effectively reduce uric acid levels in hyperuricemic models, suggesting therapeutic potential for conditions like gout .

Discussion

The biological activities associated with this compound highlight its potential as a therapeutic agent. Its antioxidant properties may offer protective effects against oxidative stress-related diseases. Furthermore, its ability to inhibit enzymes like xanthine oxidase positions it as a candidate for treating hyperuricemia and related disorders.

However, further research is necessary to elucidate the precise mechanisms of action and to evaluate its efficacy in clinical settings. Long-term studies and clinical trials will be essential to determine safety profiles and therapeutic windows.

Preparation Methods

Direct Amidation via Condensation of 4-Hydroxy-3,5-dimethylbenzenecarboxylic Acid Derivatives

One of the primary approaches involves the direct conversion of 4-hydroxy-3,5-dimethylbenzenecarboxylic acid derivatives into the corresponding carboximidamide. This method typically employs amidation reactions with suitable amidating agents.

-

- Activation of the carboxylic acid derivative (e.g., acid chloride or ester) using reagents such as thionyl chloride or oxalyl chloride to form reactive intermediates.

- Subsequent reaction with ammonia or primary amines to form the amide.

- Conversion of the amide to the carboximidamide using reagents like ammonium hydroxide or amidating agents such as cyanogen bromide or carbodiimides.

-

- Elevated temperatures (around 80–120°C) for activation.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Reaction times vary from several hours to overnight.

-

- This route offers high selectivity and yields but requires careful control of reaction conditions to prevent side reactions.

Transformation of 4-Hydroxy-3,5-dimethylbenzenecarboxylic Acid to Carboximidamide via Hydrazine or Amidine Derivatives

Another prominent method involves converting the carboxylic acid precursor into the carboximidamide through hydrazine derivatives or amidination reagents.

-

- React the acid derivative with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride.

- Alternatively, use reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with ammonia or methylamine to form the amidine.

-

- Reflux in solvents like ethanol or pyridine.

- Acid or base catalysis may be employed to facilitate the reaction.

-

- Studies indicate that using phosphoryl chloride with hydrazine hydrate efficiently yields the desired carboximidamide with good purity.

Multi-step Synthesis Using Intermediates like 4-Hydroxy-3,5-dimethylbenzenecarboxylic Acid Derivatives

A more elaborate route involves initial synthesis of the phenolic precursor followed by functional group transformations:

- Step 1: Synthesis of 4-hydroxy-3,5-dimethylbenzenecarboxylic acid via methylation and hydroxylation of suitable aromatic precursors.

- Step 2: Conversion of the acid to an acid chloride using thionyl chloride.

- Step 3: Reaction of the acid chloride with ammonia or methylamine to form the corresponding amide.

- Step 4: Amidination of the amide with reagents like cyanogen bromide or carbodiimides to produce the carboximidamide.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis:

-

- Combine the phenolic precursor with amidation reagents in a suitable solvent.

- Subject the mixture to microwave irradiation at optimized temperatures (typically 30–50°C).

- Reaction times are significantly reduced (minutes rather than hours).

-

- Increased yield

- Reduced reaction time

- Improved purity

Summary Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct amidation of acid chloride | Thionyl chloride, ammonia/methylamine | Acetonitrile, DMF | 80–120°C | Several hours | High | Requires activation step |

| Hydrazine/amidine route | Hydrazine hydrate, phosphoryl chloride | Ethanol, pyridine | Reflux | 4–8 hours | Moderate to high | Efficient with phosphoryl chloride |

| Multi-step phenolic precursor synthesis | Methylation, hydroxylation, thionyl chloride, amidation | Various | 30–50°C (microwave) | Minutes to hours | Variable | Microwave-assisted methods improve efficiency |

Research Findings and Notes

- The synthesis of related benzene derivatives, such as N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines, demonstrates the versatility of amidation and displacement reactions under microwave conditions, suggesting similar strategies could be adapted for the target compound (see reference).

- The use of phosphoryl chloride and cyanogen bromide has been validated as effective amidination reagents for aromatic carboxylic acids, offering high yields and purity (see reference).

- Microwave-assisted synthesis has proven advantageous in reducing reaction times and improving yields in aromatic amidation processes, which is applicable to the synthesis of N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide.

Q & A

Q. What are the optimal synthetic routes for N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide, and what factors influence reaction efficiency?

The synthesis of carboximidamide derivatives typically involves coupling agents like dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP). For example, analogous compounds like 4-methoxy-N,3,5-trimethylbenzamide are synthesized via condensation of substituted benzoic acids with amines under controlled conditions . Reaction efficiency depends on substituent electronic effects, solvent polarity, and temperature. Lower yields in hydroxyl-rich derivatives may arise from competing side reactions, necessitating protective group strategies.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, especially for polar derivatives like dihydroxy-substituted carboximidamides . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, resolves structural features like hydroxyl and imine protons. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (e.g., CCDC 2032776 in ) provides definitive stereochemical data for crystalline derivatives.

Q. How does the compound’s stability vary under different storage and experimental conditions?

Phenolic hydroxyl groups in the structure make it prone to oxidation, forming quinone derivatives under aerobic conditions . Stability studies should include pH-dependent degradation assays (e.g., 1–14 range) and thermal analysis (TGA/DSC). For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon/nitrogen) are recommended to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies in bioactivity (e.g., antimicrobial IC values) may stem from assay-specific factors like solvent polarity (DMSO vs. aqueous buffers) or cellular uptake efficiency. Normalize data using internal controls (e.g., β-carotene for antioxidant assays ) and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic assays). Statistical rigor, including triplicate experiments and ANOVA with post-hoc tests, is essential .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Systematic substitution of hydroxyl and methyl groups can identify key pharmacophores. For example, fluorination at the 3,5-positions (as in ’s trifluoromethyl analog) enhances metabolic stability and lipophilicity, impacting membrane permeability. Computational methods (DFT for electronic properties, molecular docking for target affinity) paired with in vitro screening (e.g., kinase inhibition assays) provide a robust SAR framework .

Q. What experimental designs are recommended for assessing in vivo therapeutic potential while addressing regulatory constraints?

Preclinical studies must adhere to ethical guidelines, as carboximidamide derivatives are not FDA-approved . Begin with pharmacokinetic profiling (oral bioavailability, half-life) in rodent models, followed by efficacy studies in disease-relevant transgenic systems. Use LC-MS/MS for plasma metabolite detection and histopathology to evaluate off-target effects. Collaborate with regulatory consultants early to align protocols with FDA Investigational New Drug (IND) requirements.

Q. How can researchers address synthetic yield variability when scaling up from milligram to gram quantities?

Yield drops during scale-up often result from inefficient heat/mass transfer. Optimize via flow chemistry for exothermic reactions or switch to microwave-assisted synthesis to enhance reproducibility. Process analytical technology (PAT) tools, like in-line FTIR, monitor intermediate formation in real time. For example, ’s benzamidine hydrochloride synthesis achieved scalability by adjusting stoichiometry and using recrystallization for purification.

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., divergent IC values), employ meta-analysis frameworks to assess inter-study variability, including reagent lot differences or cell line drift .

- Ethical Compliance : Strictly avoid human/animal administration without regulatory approval. Use in vitro models (e.g., 3D tumor spheroids) for preliminary toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.